Cas no 1396675-82-3 (2-(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol)

1396675-82-3 structure
Nom du produit:2-(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol
Numéro CAS:1396675-82-3
Le MF:C15H25NO4S2
Mégawatts:347.493302106857
CID:6090279
PubChem ID:71787357
2-(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- VU0535018-1
- 2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
- AKOS024536168
- F6186-1288
- N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- 1396675-82-3
-
- Piscine à noyau: 1S/C15H25NO4S2/c1-11-8-13(20-4)14(9-12(11)2)22(18,19)16-10-15(3,17)6-7-21-5/h8-9,16-17H,6-7,10H2,1-5H3
- La clé Inchi: PLEDVLMMLZAPNH-UHFFFAOYSA-N
- Sourire: S(C1C=C(C)C(C)=CC=1OC)(NCC(C)(CCSC)O)(=O)=O
Propriétés calculées
- Qualité précise: 347.12250063g/mol
- Masse isotopique unique: 347.12250063g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 8
- Complexité: 437
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 109Ų
2-(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6186-1288-10μmol |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-40mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-10mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-20mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-15mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-25mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-4mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-5mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-30mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6186-1288-3mg |
2-[(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol |
1396675-82-3 | 3mg |
$63.0 | 2023-09-09 |
2-(2-methoxy-4,5-dimethylbenzenesulfonamido)methyl-4-(methylsulfanyl)butan-2-ol Littérature connexe
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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3. Book reviews
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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